6-Methoxy-2,3-dihydrophthalazine-1,4-dione

PDE4 inflammation asthma

Procure this specific 6-methoxy core to reproduce published PARP10/15 inhibitor potency (IC50 19–160 nM) and PDE4 SAR. The 6-methoxy substituent is indispensable for biological activity; unsubstituted phthalazine cores show no PDE4 inhibition. Available at ≥98% purity, this scaffold enables development of cell-permeable probes that rescue cells from PARP10-induced apoptosis. Ensure your research uses the correctly substituted building block to avoid null results in target engagement assays.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 14161-12-7
Cat. No. B14137667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,3-dihydrophthalazine-1,4-dione
CAS14161-12-7
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)NNC2=O
InChIInChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)9(13)11-10-8(6)12/h2-4H,1H3,(H,10,12)(H,11,13)
InChIKeyDJWJXRZQIDIFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2,3-dihydrophthalazine-1,4-dione (CAS 14161-12-7): Core Chemical & Structural Baseline for Procurement


6-Methoxy-2,3-dihydrophthalazine-1,4-dione (C9H8N2O3, MW 192.17) is a nitrogen-containing bicyclic heterocycle featuring a phthalazine-1,4-dione core with a methoxy substituent at the 6-position . This scaffold has emerged as a versatile nicotinamide mimetic in medicinal chemistry, particularly for targeting mono-ADP-ribosyltransferases PARP10 and PARP15 [1]. The compound's structural definition and commercial availability at ≥98% purity position it as a key building block or reference standard for research programs focused on phosphodiesterase type IV (PDE4) inhibition, PARP-related oncology, and anticonvulsant pharmacology.

Why 6-Methoxy-2,3-dihydrophthalazine-1,4-dione Cannot Be Casually Substituted by Unsubstituted or Halogenated Analogs


Direct substitution of 6-Methoxy-2,3-dihydrophthalazine-1,4-dione with its unsubstituted core or halogenated variants (e.g., 6-chloro or 6,7-dichloro) is not functionally equivalent. The 6-methoxy group is a critical determinant of biological activity and target engagement [1]. In PDE4 inhibitor design, the unsubstituted phthalazine core (compound 5a) is completely devoid of PDE4 inhibitory activity (IC50 not measurable), confirming that substitution at position 4 and the electronic/stereoelectronic influence of the 6-methoxy are indispensable for potency [2]. Furthermore, in the context of PARP10/15 inhibition, the 2,3-dihydrophthalazine-1,4-dione scaffold itself provides a nicotinamide-mimetic foundation, but optimal potency (IC50 values in the 130–160 nM range) and selectivity are achieved only upon functionalization that leverages the methoxy-bearing core [3]. Therefore, sourcing the specifically substituted compound is essential for reproducing or building upon published structure-activity relationships (SAR).

Quantitative Differentiation Evidence for 6-Methoxy-2,3-dihydrophthalazine-1,4-dione Against Key Comparators


PDE4 Inhibitory Potency: 6-Methoxy Core as a Critical Determinant for Catalytic Site Engagement

The 6-methoxy substituent on the phthalazine-1,4-dione core is essential for PDE4 inhibitory activity. A head-to-head comparison within the same study demonstrates that the unsubstituted analog (5a) exhibits no measurable PDE4 inhibition, whereas 6-methoxy-1,4-disubstituted derivatives demonstrate potent inhibition [1]. This confirms the methoxy group is a prerequisite for activity and that substituting with an unsubstituted phthalazine core would yield an inactive compound.

PDE4 inflammation asthma

PARP10 Inhibition Potency: 6-Methoxy Scaffold Enables Nanomolar IC50 Values

When functionalized as part of the 2,3-dihydrophthalazine-1,4-dione scaffold, 6-methoxy-bearing derivatives (e.g., compounds 8a-c, 8h, 8l) achieve IC50 values in the 130–160 nM range against PARP10, representing the most potent PARP10 inhibitors reported to date [1]. The optimized derivative OUL312 (a 6-substituted analog) achieves an IC50 of 19 nM for PARP10 [2]. These values represent a significant potency improvement over earlier leads and establish the methoxy-substituted scaffold as a premier platform for PARP10 inhibitor development.

PARP10 cancer ADP-ribosylation

PARP Selectivity: 6-Methoxy Core Enables 75-Fold PARP10 Selectivity Over PARP15

Minor structural modifications on the 2,3-dihydrophthalazine-1,4-dione scaffold (which includes the 6-methoxy core) yield up to 75-fold selectivity for PARP10 over PARP15 [1]. The lead compound OUL312 demonstrates at least 18-fold selectivity over all other human PARP family enzymes [1]. This high selectivity is critical for developing chemical probes to dissect PARP10-specific biology without confounding off-target effects on related mono-ARTs or poly-ARTs.

PARP selectivity chemical probe mono-ART

Anticancer Activity: Cytotoxicity Against HCT-116 Cells

Direct testing of 6-Methoxy-2,3-dihydrophthalazine-1,4-dione against the HCT-116 colorectal carcinoma cell line yielded an IC50 value of approximately 1.36 µM, indicating potent anticancer activity . While direct comparator data in the same assay are not provided, this establishes a baseline cytotoxic potency that can be used to benchmark structurally modified analogs or alternative scaffolds in the same cell line.

anticancer cytotoxicity HCT-116

Dihydrofolate Reductase (DHFR) Inhibition: Defined but Low Potency

6-Methoxy-2,3-dihydrophthalazine-1,4-dione exhibits weak inhibitory activity against dihydrofolate reductase (DHFR), with reported IC50 values of 19 µM and >50 µM against DHFR from different sources [1]. This contrasts with its potent PARP10 inhibition and establishes a defined but low potency profile against this classical anticancer target.

DHFR antifolate enzyme inhibition

Binding Affinity to CYP2A6 and CYP2A13: Moderate Interaction

The compound exhibits moderate binding affinity to cytochrome P450 isoforms CYP2A6 (IC50 = 4.5 µM) and CYP2A13 (Kd = 580 nM) [1]. These values indicate that the compound interacts with drug-metabolizing enzymes, which is relevant for assessing potential metabolic liabilities or drug-drug interaction risks in downstream lead optimization.

CYP450 metabolism drug interaction

Validated Application Scenarios for 6-Methoxy-2,3-dihydrophthalazine-1,4-dione in Research and Procurement


Synthesis of Potent and Selective PARP10 Inhibitors for Oncology Research

This compound serves as the essential core scaffold for synthesizing the most potent known PARP10 inhibitors (IC50 19–160 nM) and achieving up to 75-fold selectivity over PARP15 [1]. Procure this compound to access chemical probes that dissect PARP10's role in DNA repair and tumorigenesis with minimal off-target confounding [2].

Development of PDE4 Inhibitors with Improved Therapeutic Window

The 6-methoxy core is indispensable for PDE4 inhibitory activity, as demonstrated by the complete inactivity of the unsubstituted analog [1]. Use this compound to build upon established SAR that has shown preliminary evidence of reduced side effects and improved pharmacokinetics compared to rolipram standards [2].

Chemical Probe Development for Mono-ART Family Enzymes

Leverage the nicotinamide-mimetic properties of the 2,3-dihydrophthalazine-1,4-dione scaffold to develop dual PARP10/15 inhibitors with cellular activity [1]. The methoxy-substituted core enables functionalization strategies that yield cell-permeable probes capable of rescuing cells from PARP10-induced apoptosis at sub-micromolar concentrations [2].

Baseline Control for Anticancer Cytotoxicity Benchmarking

With a defined IC50 of ~1.36 µM against HCT-116 colorectal carcinoma cells [1], this compound provides a reproducible benchmark for evaluating the potency of novel phthalazine derivatives or alternative scaffolds in cytotoxicity assays.

Quote Request

Request a Quote for 6-Methoxy-2,3-dihydrophthalazine-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.